molecular formula C12H13N3O B13002561 1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxamide

1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B13002561
M. Wt: 215.25 g/mol
InChI Key: JQEHBRJEGJDISG-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxamide is an organic compound with a molecular formula of C12H14N2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxamide typically involves the reaction of 2,6-dimethylphenylamine with imidazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of contamination and improves safety .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dimethylphenyl)-1H-imidazole-4-methanol
  • 1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxylic acid
  • 2,6-Dimethylphenyl isothiocyanate

Uniqueness

1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)imidazole-4-carboxamide

InChI

InChI=1S/C12H13N3O/c1-8-4-3-5-9(2)11(8)15-6-10(12(13)16)14-7-15/h3-7H,1-2H3,(H2,13,16)

InChI Key

JQEHBRJEGJDISG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C=C(N=C2)C(=O)N

Origin of Product

United States

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